molecular formula C12H16ClN B2624325 7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 1893922-10-5

7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2624325
CAS No.: 1893922-10-5
M. Wt: 209.72
InChI Key: GGWUNWWBZZVKPI-UHFFFAOYSA-N
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Description

7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. These compounds are characterized by a quinoline core structure that is partially saturated, making them versatile intermediates in organic synthesis and valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloroquinoline with isobutyraldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can yield fully saturated tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, room temperature or elevated temperatures.

    Substitution: Amines, thiols, solvents like ethanol or methanol, reflux conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated tetrahydroquinoline derivatives.

    Substitution: Amino or thio-substituted tetrahydroquinoline derivatives.

Scientific Research Applications

7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 7-Chloro-1,2,3,4-tetrahydroquinoline
  • 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
  • 7-Chloro-2,2,4-trimethylquinoline

Comparison: 7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both chloro and trimethyl groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and synthetic utility, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

7-chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11/h4-6,8,14H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWUNWWBZZVKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=CC(=C2)Cl)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1893922-10-5
Record name 7-chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
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